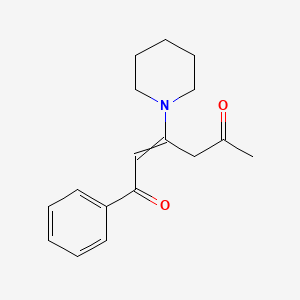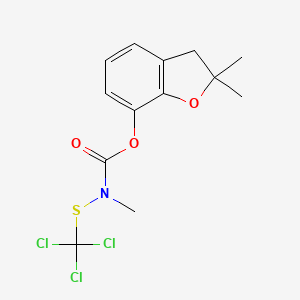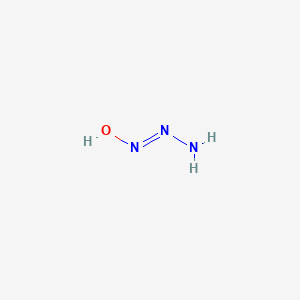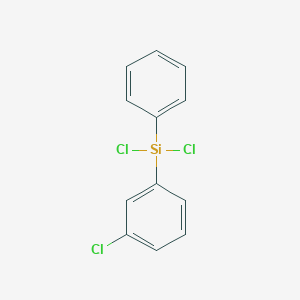
m-Chlorophenylphenyldichlorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-Chlorophenylphenyldichlorosilane is an organosilicon compound with the molecular formula C₁₂H₉Cl₃Si. It is a dichlorosilane derivative where a silicon atom is bonded to a phenyl group, a m-chlorophenyl group, and two chlorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
m-Chlorophenylphenyldichlorosilane can be synthesized through the reaction of m-chlorophenylmagnesium bromide with phenyltrichlorosilane. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
m-Chlorophenylmagnesium bromide+Phenyltrichlorosilane→this compound+MgBrCl
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and reactant concentrations, to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
m-Chlorophenylphenyldichlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alcohols or amines, to form corresponding siloxanes or silazanes.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.
Oxidation and Reduction: While less common, the phenyl groups can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as alcohols, amines, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions facilitate hydrolysis.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
Substitution: Siloxanes, silazanes, or other organosilicon compounds.
Hydrolysis: Silanols and hydrochloric acid.
Oxidation: Oxidized phenyl derivatives.
Aplicaciones Científicas De Investigación
m-Chlorophenylphenyldichlorosilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds, which are valuable in materials science and catalysis.
Biology: Potential use in the modification of biomolecules for enhanced stability or functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of specialty polymers and coatings with unique properties
Mecanismo De Acción
The mechanism of action of m-Chlorophenylphenyldichlorosilane primarily involves its ability to form stable bonds with other molecules through its reactive chlorine atoms. These bonds can modify the properties of the target molecules, such as increasing their stability or altering their reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.
Comparación Con Compuestos Similares
Similar Compounds
Phenyltrichlorosilane: Similar structure but with three chlorine atoms bonded to silicon.
m-Chlorophenyltrichlorosilane: Similar structure but with three chlorine atoms bonded to silicon and a m-chlorophenyl group.
Diphenyldichlorosilane: Contains two phenyl groups bonded to silicon and two chlorine atoms.
Uniqueness
m-Chlorophenylphenyldichlorosilane is unique due to the presence of both a phenyl group and a m-chlorophenyl group bonded to the silicon atom. This unique structure imparts distinct chemical properties, such as selective reactivity and the ability to form specific types of bonds, making it valuable in specialized applications .
Propiedades
Número CAS |
36964-84-8 |
|---|---|
Fórmula molecular |
C12H9Cl3Si |
Peso molecular |
287.6 g/mol |
Nombre IUPAC |
dichloro-(3-chlorophenyl)-phenylsilane |
InChI |
InChI=1S/C12H9Cl3Si/c13-10-5-4-8-12(9-10)16(14,15)11-6-2-1-3-7-11/h1-9H |
Clave InChI |
MPPXZNQVROSOKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](C2=CC(=CC=C2)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


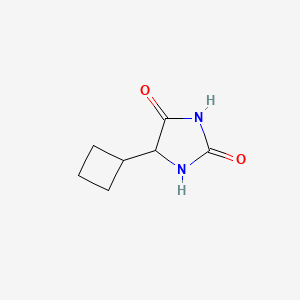
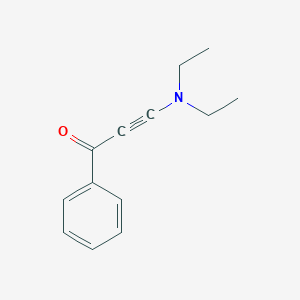
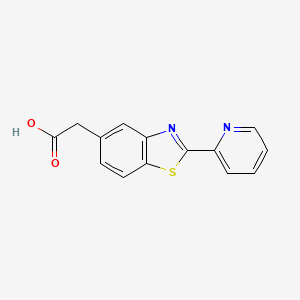
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino(6-phenoxy-1,3,5-triazine-4,2-diyl)imino]]bis-, hexasodium salt](/img/structure/B14669814.png)
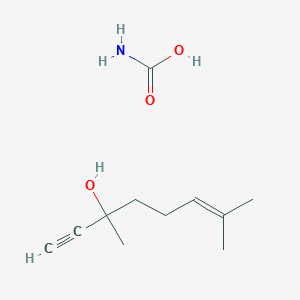
![3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine](/img/structure/B14669827.png)

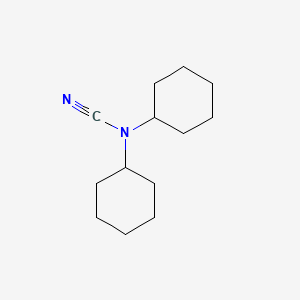
![5,8,9,10-Tetrahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-6-one](/img/structure/B14669838.png)
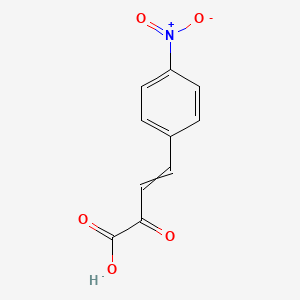
![(2Z)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole](/img/structure/B14669846.png)
